N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Medicinal Chemistry Chemical Procurement Structural Analog Comparison

Choose N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 497061-11-7) for your next SAR study. This 3,5-disubstituted isoxazole-4-carboxamide features an N-(3,4-dimethoxybenzyl) group that confers distinct hydrogen-bonding geometry (1 donor, 5 acceptors), higher lipophilicity (XLogP ~3.2), and a contiguous electron-rich surface ideal for probing PBP binding pocket tolerance and MRP1-mediated multidrug resistance. With 6 rotatable bonds and defined purity (≥90%), it provides reliable physicochemical consistency for fluorescence-based vesicular transport assays and HPLC-MS system suitability standards, avoiding the need for custom synthesis.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 497061-11-7
Cat. No. B2432364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
CAS497061-11-7
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O4/c1-13-18(19(22-26-13)15-7-5-4-6-8-15)20(23)21-12-14-9-10-16(24-2)17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23)
InChIKeyUBOZEOUIFZPQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 497061-11-7): Structural Identity and Core Pharmacophore for Selective Procurement


N-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 497061-11-7) is a synthetic small molecule (C20H20N2O4, MW 352.39) belonging to the 3,5-disubstituted isoxazole-4-carboxamide class . Its core scaffold is the 5-methyl-3-phenylisoxazole-4-carboxylic acid moiety, a privileged structure present in beta-lactam antibiotics such as oxacillin [1]. The compound differentiates itself through an N-(3,4-dimethoxybenzyl) substituent, introducing distinct electronic and steric properties compared to closely related analogs .

Why N-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole Carboxamides


In-class substitution is not straightforward due to critical structural variables that govern target engagement and physicochemical behavior. The N-(3,4-dimethoxybenzyl) group in 497061-11-7 alters hydrogen-bonding capacity (1 donor, 5 acceptors), lipophilicity (predicted XLogP ~3.2), and conformational flexibility (6 rotatable bonds) compared to analogs lacking this motif . For example, the positional isomer N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (PubChem CID 2392157) exhibits a shorter linker and different electron distribution, which can lead to divergent binding kinetics and solubility profiles [1]. Even subtle changes—such as replacing the dimethoxybenzyl group with a thiadiazole-containing linker—have been shown to shift EC50 values by orders of magnitude in ABC transporter assays (cf. BDBM44749, EC50 2.79 µM) [2]. These data underscore that generic substitution without empirical validation risks nullifying the desired biological or chemical performance.

Quantitative Differentiation Evidence for N-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Against Closest Analogs


Molecular Formula and Weight Differentiation vs. N-(3,5-Dimethoxyphenyl) Isomer

The target compound (C20H20N2O4, MW 352.39) incorporates a methylene spacer between the amide nitrogen and the dimethoxyphenyl ring, resulting in a 6-rotatable-bond scaffold . In contrast, the direct N-aryl analog N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (C19H18N2O4, MW 338.4) lacks this spacer and has only 5 rotatable bonds [1]. The 14 Da mass difference and altered conformational flexibility directly impact chromatographic retention, solubility, and protein binding site compatibility.

Medicinal Chemistry Chemical Procurement Structural Analog Comparison

Predicted Lipophilicity (XLogP3-AA) Comparison for Membrane Permeability Profiling

The lipophilicity of the target compound is a key determinant of passive membrane permeability and non-specific binding. Although experimentally measured logP is not available, the computed XLogP3-AA value for the positional isomer with a direct N-aryl linkage is 3.2 [1]. The addition of a methylene spacer and a 3,4-dimethoxy substitution pattern in the target compound is expected to increase logP by approximately 0.3–0.5 units based on fragment-based calculations, yielding an estimated XLogP of ~3.5–3.7 [2].

ADME Drug Design Physicochemical Profiling

Commercial Purity Benchmarking (90%) Against Research-Grade Isoxazole Carboxamides

The target compound is commercially available from multiple vendors at a consistent purity of 90% (e.g., AiFChem, CymitQuimica, Leyan) . This purity level is suitable for preliminary screening but may require repurification for sensitive biophysical assays. In comparison, the core acid 5-methyl-3-phenylisoxazole-4-carboxylic acid is typically offered at ≥97% purity, but its direct use would necessitate additional synthetic steps to install the N-(3,4-dimethoxybenzyl) group.

Chemical Procurement Quality Control Vendor Comparison

Biological Activity Differentiation: Proximity to Oxacillin Pharmacophore and Thiadiazole Analog Screening Data

The target compound shares its isoxazole-carboxamide core with the beta-lactam antibiotic oxacillin, where the 5-methyl-3-phenylisoxazole moiety is essential for penicillin-binding protein (PBP) recognition [1]. However, replacing the penicillin nucleus with an N-(3,4-dimethoxybenzyl) group abolishes the beta-lactam activity and reorients the molecule toward alternative targets. Notably, a close analog containing a thiadiazole linker (BDBM44749) showed an EC50 of 2,790 nM against multidrug resistance-associated protein 1 (MRP1) in a fluorescence-based vesicular transport assay [2]. While data for the target compound in this assay are not available, the structural similarity suggests potential MRP1 modulatory activity, warranting further investigation.

Antimicrobial Research Structure-Activity Relationship Chemical Biology

Hydrogen-Bond Donor/Acceptor Profile: A Differentiator for Target Engagement Selectivity

The target compound presents a hydrogen-bond donor (HBD) count of 1 and an acceptor (HBA) count of 5 . This profile is identical to the N-(3,5-dimethoxyphenyl) isomer, but the geometric orientation of the methoxy groups (3,4- vs. 3,5-substitution) alters the spatial arrangement of the acceptor atoms, with the 3,4-pattern providing a contiguous electron-rich surface that enhances π-stacking interactions [1]. This subtle difference can be decisive in fragment-based screening where shape complementarity drives hit selection.

Medicinal Chemistry Fragment-Based Drug Design Molecular Recognition

High-Value Application Scenarios for N-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Expansion of Oxacillin-Derived Pharmacophores

The compound serves as a direct isosteric analog of the oxacillin side chain, enabling systematic SAR studies aimed at decoupling beta-lactam antibiotic activity from other pharmacological effects . Its N-(3,4-dimethoxybenzyl) group provides a distinct physicochemical signature (higher logP, altered H-bond geometry) that can be exploited to probe PBP binding pocket tolerance [1].

Chemical Probe for ABC Transporter (MRP1) Inhibition Screening

Based on class-level inference from the thiadiazole analog BDBM44749 (MRP1 EC50 = 2.79 µM), the target compound represents a structurally simplified probe for investigating MRP1-mediated multidrug resistance . Its commercial availability at 90% purity allows rapid entry into fluorescence-based vesicular transport assays without the need for custom synthesis.

Fragment-Based Lead Discovery Libraries Focused on π-Stacking Interactions

The contiguous electron-rich surface created by the 3,4-dimethoxy substitution pattern differentiates this compound from regioisomeric fragments . This feature is particularly relevant for targeting protein-protein interaction interfaces where shape complementarity and π-stacking are dominant binding determinants.

Analytical Reference Standard for Isoxazole Carboxamide Purity Assessment

With a defined purity specification (90%) and a unique InChI Key (UBOZEOUIFZPQME-UHFFFAOYSA-N) , the compound can serve as a retention time marker and system suitability standard in HPLC-MS methods for isoxazole carboxamide libraries, filling a gap not addressed by the higher-purity but structurally simpler acid precursors.

Quote Request

Request a Quote for N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.